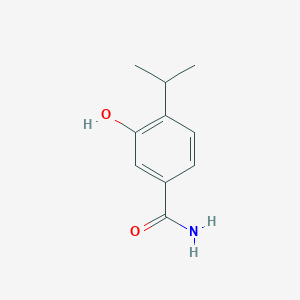
3-hydroxy-4-(propan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(propan-2-yl)benzamide, also known as propanamide, is a versatile organic compound with a wide range of potential applications in the medical and scientific research fields. It is an amide, a nitrogen-containing organic compound, with a molecular formula of C8H11NO2. Propanamide is a colorless solid with a melting point of 118°C and a boiling point of 254°C. It is soluble in water, alcohol, and ether, and has a faint odor. Propanamide is considered to be a versatile chemical due to its diverse applications in research and medical fields.
科学研究应用
Propanamide is used in a wide range of scientific research applications. It is an important component of many biochemical assays, such as ELISA, Western Blot, and immunoassays. Propanamide is also used as a reagent in the synthesis of other compounds, such as propanoyl chloride and propanoyl bromide. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide is used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antihistamines.
作用机制
Propanamide is a versatile organic compound with a wide range of potential applications in the medical and scientific research fields. Its mechanism of action is not fully understood, but it is thought to be related to its ability to interact with other molecules. Propanamide has a strong affinity for amide bonds, which allows it to form strong bonds with other molecules. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide has been shown to interact with proteins and enzymes, which may be responsible for its various biological activities.
Biochemical and Physiological Effects
Propanamide has a wide range of potential biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide has been shown to interact with various proteins, such as receptors, transporters, and ion channels. Propanamide has also been shown to interact with DNA, which may be responsible for its potential anti-cancer effects.
实验室实验的优点和局限性
Propanamide is a versatile organic compound with a wide range of potential applications in the medical and scientific research fields. It is a relatively stable compound and has a low toxicity, which makes it a suitable reagent for laboratory experiments. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide is soluble in water, alcohol, and ether, which makes it easy to work with in the laboratory. However, 3-hydroxy-4-(propan-2-yl)benzamide is also a relatively expensive compound, which can limit its use in some laboratory experiments.
未来方向
Propanamide is a versatile organic compound with a wide range of potential applications in the medical and scientific research fields. There are a number of potential future directions for research involving this compound, including further investigation of its mechanism of action, its potential applications in drug development, and its potential to be used as a reagent in the synthesis of other compounds. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide could be further studied for its potential anti-cancer effects, its potential to interact with proteins and enzymes, and its potential to interact with DNA.
合成方法
Propanamide can be synthesized from either propanoic acid or propanal. The synthesis of 3-hydroxy-4-(propan-2-yl)benzamide from propanoic acid involves the reaction of propanoic acid with ammonia in the presence of an acid catalyst. The reaction produces a solution of 3-hydroxy-4-(propan-2-yl)benzamide and water. Alternatively, 3-hydroxy-4-(propan-2-yl)benzamide can be synthesized from propanal by reacting it with ammonia in the presence of an acid catalyst. This reaction produces a solution of 3-hydroxy-4-(propan-2-yl)benzamide and water.
属性
IUPAC Name |
3-hydroxy-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(10(11)13)5-9(8)12/h3-6,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNSQZDQRWNUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(propan-2-YL)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

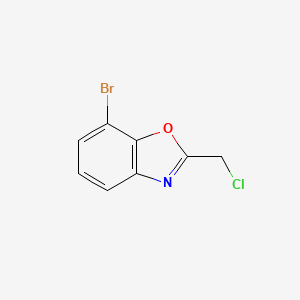
![ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B6617042.png)
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
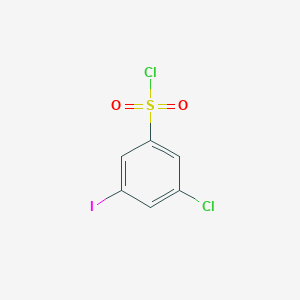
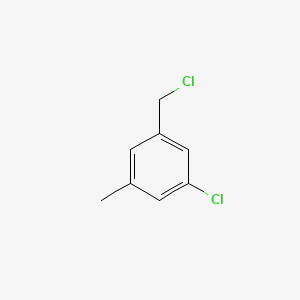
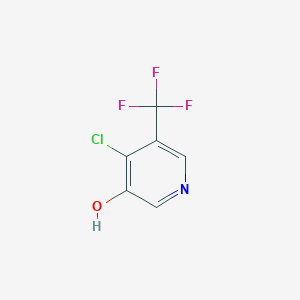
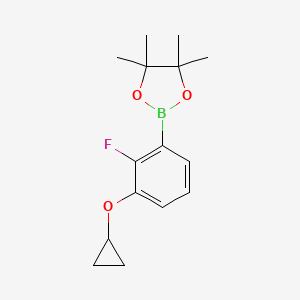
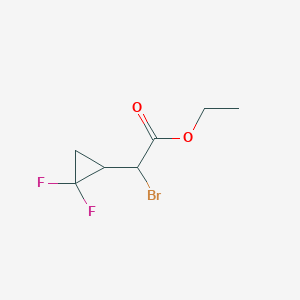
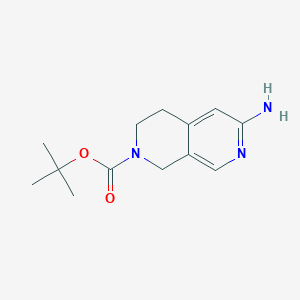
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
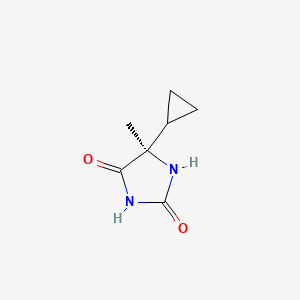
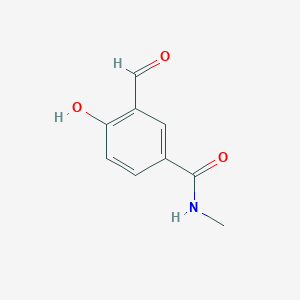
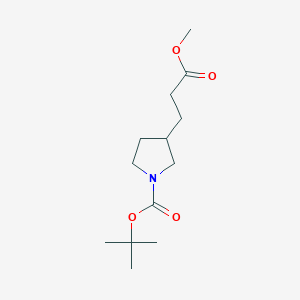
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)